molecular formula C30H31BN2O4 B3352395 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate CAS No. 474711-42-7

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate

Cat. No.: B3352395
CAS No.: 474711-42-7
M. Wt: 494.4 g/mol
InChI Key: TUNXQEXJAACVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate (CAS: 474711-42-7) is a boron-containing heterocyclic compound with the molecular formula C30H31BN2O4 . Its structure features:

  • A trityl (triphenylmethyl) group at the 1-position of the pyrazole ring, providing steric bulk and protecting the nitrogen from undesired reactions.
  • A methyl ester at the 3-position, enhancing solubility in organic solvents.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is primarily used as an intermediate in pharmaceutical and materials science research, particularly in synthesizing complex molecules requiring regioselective functionalization .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31BN2O4/c1-28(2)29(3,4)37-31(36-28)25-21-33(32-26(25)27(34)35-5)30(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNXQEXJAACVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739081
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474711-42-7
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic applications:

  • Anticancer Activity: Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth .
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation through modulation of inflammatory pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds that are essential in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Systems: The presence of the dioxaborolane moiety allows for selective functionalization of aromatic rings, facilitating the development of complex organic molecules .

Materials Science

In materials science, this compound is explored for its potential use in:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability due to its unique structural characteristics .
  • Nanomaterials Synthesis: The compound's reactivity may be harnessed in the synthesis of nanoparticles with tailored functionalities for applications in electronics and catalysis .

Case Study 1: Anticancer Research

A study conducted by researchers at the University of Tokyo demonstrated that derivatives of methyl pyrazole compounds exhibited potent inhibitory effects on cancer cell lines. The study highlighted the role of the dioxaborolane group in enhancing bioavailability and selectivity towards cancerous tissues .

Case Study 2: Organic Synthesis Innovations

In a collaborative research project between several universities, this compound was successfully employed in a multi-step synthesis of a complex pharmaceutical intermediate. This process showcased its utility in streamlining synthetic routes while improving yields significantly .

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in cross-coupling reactions and other synthetic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate C30H31BN2O4 Trityl (1-position), methyl ester (3-position) 518.40 High steric bulk, stable to air/moisture
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate C12H19BN2O4 Ethyl ester (3-position), no trityl 266.10 Lower steric hindrance, higher reactivity in coupling
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate C14H23BN2O4 tert-Butoxycarbonyl (Boc) group (1-position) 294.16 Acid-labile protecting group, moderate stability
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde C11H17BN2O3 Aldehyde (3-position), methyl (1-position) 236.08 Reactive aldehyde for condensations
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C10H16BN2O2 No ester/trityl groups 198.06 Simple structure, used in agrochemicals

Reactivity and Stability

  • Steric Effects : The trityl group in the target compound significantly reduces reactivity in cross-coupling reactions compared to analogs like Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate , which lacks bulky substituents .
  • Protecting Group Strategies : The Boc group in tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate allows for selective deprotection under acidic conditions, unlike the trityl group, which requires stronger acids .
  • Functional Group Reactivity : The aldehyde in 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde enables nucleophilic additions, a feature absent in the methyl ester-containing target compound .

Research Findings and Data

Stability Studies

  • The trityl group confers air and moisture stability , whereas unprotected pyrazole boronate esters (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ) require inert storage conditions .

Comparative Performance in Cross-Coupling

Compound Reaction Yield (Suzuki Coupling) Optimal Conditions
Target Compound 45–60% High Pd loading (5 mol%), prolonged reaction time
Ethyl Ester Analog 75–90% Standard conditions (1 mol% Pd, 12 h)

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C14_{14}H19_{19}B_{O}_4
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 761446-44-0
  • Purity : >98% (GC)

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron-containing compounds have been shown to interact with biomolecules such as proteins and nucleic acids, influencing various biochemical pathways. The presence of the pyrazole moiety further enhances its reactivity and potential for biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyrazoles exhibit promising antitumor activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation. For instance:

  • JAK2 Inhibition : It has been studied as a potential inhibitor for JAK2 kinase, which plays a crucial role in myeloproliferative disorders.
  • TGF-β Signaling Modulation : The compound has been investigated for its ability to modulate TGF-β signaling pathways, which are critical in cancer metastasis and fibrosis.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on several pyrazole derivatives demonstrated that the methyl boronate derivative significantly reduced the viability of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis .
  • JAK2 Inhibition Study :
    • In vitro assays showed that this compound effectively inhibits JAK2 activity with an IC50 value in the low micromolar range. This suggests its potential use in treating conditions associated with JAK2 mutations .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
JAK2 InhibitionKinase inhibition
TGF-β ModulationSignaling pathway modulation

Q & A

Q. How does steric hindrance from the trityl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky trityl group reduces reaction rates in Suzuki-Miyaura couplings due to steric hindrance. To mitigate this:
  • Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd catalyst.
  • Optimize solvent polarity : DMF or DMSO improves solubility of sterically hindered intermediates.
  • Increase reaction temperature (100–120°C) to overcome kinetic barriers.
  • Case Study : A 20% yield increase was achieved using Pd(OAc)₂ with SPhos in DMF at 110°C compared to Pd(PPh₃)₄ in THF .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75% in literature) arise from:
  • Moisture sensitivity : Hydrolysis of the boronate ester reduces yield. Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Catalyst loading : Lower Pd concentrations (<1 mol%) may require longer reaction times (24–48 hrs).
  • Purification challenges : Column chromatography with silica gel deactivated by 10% Et₃N improves separation of polar byproducts .

Q. How can computational modeling predict the compound’s utility in drug discovery?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. The boronate ester may act as a transition-state analog in protease inhibition.
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in cross-coupling reactions.
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ≈ 3.5 suggests moderate blood-brain barrier penetration) .

Methodological Notes

  • Handling Boronate Esters : Store at –20°C under argon. Use molecular sieves (4Å) in reaction mixtures to scavenge moisture .
  • Troubleshooting Low Yields : Replace K₂CO₃ with Cs₂CO₃ for stronger base activity in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.